molecular formula C18H26ClN3O6S B4233599 Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Cat. No.: B4233599
M. Wt: 447.9 g/mol
InChI Key: SXODUDJBJYYTMY-UHFFFAOYSA-N
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Description

Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a phenoxy group, and a sulfonyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxyacetyl intermediate, followed by the introduction of the piperazine ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may produce simpler molecules with fewer oxygen atoms.

Scientific Research Applications

Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, such as agrochemicals and materials for advanced technologies.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate can be compared to other similar compounds, such as:

    Ethyl 4-({[2-chloro-4-(isopropylsulfamoyl)phenoxy]acetyl}amino)benzoate: This compound shares a similar phenoxyacetyl structure but differs in the presence of a benzoate group instead of a piperazine ring.

    Ethyl 4-({2-chloro-4-[(methylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate: This compound is similar but has a methylamino group instead of an isopropylamino group.

Properties

IUPAC Name

ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O6S/c1-4-27-18(24)22-9-7-21(8-10-22)17(23)12-28-16-6-5-14(11-15(16)19)29(25,26)20-13(2)3/h5-6,11,13,20H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXODUDJBJYYTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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